molecular formula C14H8O3 B1222305 Diphenic anhydride CAS No. 6050-13-1

Diphenic anhydride

Cat. No. B1222305
CAS RN: 6050-13-1
M. Wt: 224.21 g/mol
InChI Key: RTSGJTANVBJFFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphenic anhydride can be synthesized through the decarbonylation of diphenic acid anhydride with mercuric oxide (HgO) in acetic acid, producing a diphenic anhydride-mercury compound. This process demonstrates the compound's reactivity towards nucleophilic reagents like KI, H2S, and KCN (Takahashi, Togashi, Morishita, & Takeda, 1982).

Molecular Structure Analysis

The structure of diphenic anhydride has been a subject of study, particularly in the context of its interactions with various reagents. For instance, the compound has been employed as a derivatization reagent in the analysis of fatty alcohol ethoxylates, showcasing its utility in enhancing chromatographic separations and detection sensitivity (Micó-Tormos, Bianchi, Simó-Alfonso, & Ramis‐Ramos, 2009).

Chemical Reactions and Properties

Diphenic anhydride undergoes various chemical reactions, including interactions with nucleophilic reagents and participation in the synthesis of peptide and other organic compounds. Its chemical properties enable the formation of mixed anhydrides and complexes with metals, demonstrating its versatility in synthetic chemistry (Ramage, Hopton, Parrott, Richardson, Kenner, & Moore, 1985).

Physical Properties Analysis

The physical properties of diphenic anhydride, including its melting point, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. Studies have detailed the thermal behavior and crystalline forms of diphenic acid and its complexes, providing insights into the compound's stability and reactivity under various conditions (Şahin, Şahin, Dağlı, & Köse, 2016).

Chemical Properties Analysis

The chemical properties of diphenic anhydride, such as its reactivity towards different nucleophiles, ability to form complexes with metals, and use in derivatization reactions for analytical purposes, highlight its versatility in chemical synthesis and analysis. The compound's role in the formation of various organic and coordination compounds underscores its importance in the field of synthetic chemistry (Galpin & Robinson, 1984).

Scientific Research Applications

1. Bioconjugation and Smart Delivery

  • Application Summary: Diphenic anhydride is used as a powerful tool for bioconjugation and smart delivery. It is broadly used in the functionalization of biomolecules and carriers .
  • Methods of Application: The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used . This makes their application in smart delivery systems very important .
  • Results or Outcomes: The use of cyclic anhydrides as pH-sensitive linkers has become very important. They have found applications in bioconjugation chemistry, chemical biology, and when possible, in drug delivery .

2. Determination of Fatty Alcohol Ethoxylates

  • Application Summary: Diphenic anhydride is used as a derivatization reagent in the determination of fatty alcohol ethoxylates .
  • Methods of Application: The method involves using diphenic anhydride for derivatization and RP-HPLC separation with UV-vis detection .
  • Results or Outcomes: The method provides a reliable way to determine fatty alcohol ethoxylates .

3. Chiral Compound Resolution

  • Application Summary: Diphenic anhydride is used as a pre-column derivatizing reagent for resolving chiral compounds having amine groups .
  • Methods of Application: The method involves using diphenic anhydride for derivatization of chiral compounds with amine groups .
  • Results or Outcomes: The use of diphenic anhydride as a derivatizing reagent has been found to be effective in resolving chiral compounds .

4. Microbial Action on Phenanthrene

  • Application Summary: Diphenic anhydride is the product of the microbial action on phenanthrene .
  • Methods of Application: The method involves the microbial action on phenanthrene to produce diphenic anhydride .
  • Results or Outcomes: The microbial action on phenanthrene results in the production of diphenic anhydride .

5. Coordination Polymers

  • Application Summary: Diphenic anhydride is used in the formation of a variety of coordination polymers .
  • Methods of Application: The method involves the use of diphenic anhydride in the formation of coordination polymers .
  • Results or Outcomes: The use of diphenic anhydride has been found to be effective in the formation of a variety of coordination polymers .

6. Bioconjugation and Smart Delivery

  • Application Summary: Diphenic anhydride is used as a powerful tool for bioconjugation and smart delivery . It is broadly used in the functionalization of biomolecules and carriers .
  • Methods of Application: The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used . This makes their application in smart delivery systems very important .
  • Results or Outcomes: The use of cyclic anhydrides as pH-sensitive linkers has become very important. They have found applications in bioconjugation chemistry, chemical biology, and when possible, in drug delivery .

Safety And Hazards

When handling Diphenic anhydride, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Diphenic anhydride and other cyclic anhydrides are potent tools for bioconjugation, therefore they are broadly used in the functionalization of biomolecules and carriers . The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used, thus their application in smart delivery systems has become very important .

properties

IUPAC Name

benzo[d][2]benzoxepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSGJTANVBJFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064094
Record name Dibenz[c,e]oxepin-5,7-dione
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diphenic anhydride

CAS RN

6050-13-1
Record name Diphenic anhydride
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Record name Diphenic anhydride
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Record name Diphenic anhydride
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Record name Dibenz[c,e]oxepin-5,7-dione
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Record name Biphenyl-2,2'-dicarboxylic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenic anhydride
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Diphenic anhydride
Reactant of Route 3
Diphenic anhydride
Reactant of Route 4
Diphenic anhydride
Reactant of Route 5
Diphenic anhydride
Reactant of Route 6
Diphenic anhydride

Citations

For This Compound
389
Citations
F Bischoff, H Adkins - Journal of the American Chemical Society, 1923 - ACS Publications
… The metal content of the precipitated salts of the diphenic anhydride condensation products is greatly affected by the hydrogen-ion concentration of the solution of the salts.Baeyer3 …
Number of citations: 35 pubs.acs.org
MAR Matos, MS Miranda, NAB Pinto… - Molecular …, 2005 - Taylor & Francis
… We recognize diphenic anhydride as the dibenzo analog of muconic anhydride (oxepin-2,6-dione), and 2,2′-biphenyldicarboxylic acid (diphenic acid) is the dibenzo analogue of …
Number of citations: 9 www.tandfonline.com
RC Roberts, TB Johnson - Journal of the American Chemical …, 1925 - ACS Publications
… of the diphenic anhydride was obtained 70 g. of chloride, or a yield of 71.4%. The compound was purified by crystallization from benzene; m. …
Number of citations: 23 pubs.acs.org
T TAKAHASHI, S TOGASHI, M MORISHITA… - Chemical and …, 1982 - jstage.jst.go.jp
… a diphenic anhydride—mercury compound. Experiments on the mercuration of diphenic acid anhydride showed that a diphenic anhydride… hydroxide solution of diphenic anhydride, and …
Number of citations: 4 www.jstage.jst.go.jp
HW Underwood Jr, LA Clough - Journal of the American Chemical …, 1929 - ACS Publications
… and Adkins4*regarding the condensation of diphenic anhydride and resorcinol were … diphenic anhydride and resorcinol caused fundamental changes in structure which were …
Number of citations: 7 pubs.acs.org
F Bell, F Briggs - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… by the condensation of phenol and diphenic anhydride in the presence of stannic chloride. Dutt … In addition , the condensations of diphenic anhydride with phloroglucinol (Dutt, Zoc. cit.), …
Number of citations: 0 pubs.rsc.org
A Micó-Tormos, F Bianchi, EF Simó-Alfonso… - … of Chromatography A, 2009 - Elsevier
… Among the anhydrides tried, superior performance in many aspects was found for diphenic anhydride. Thus, a procedure for the derivatization of FAEs with diphenic anhydride was …
Number of citations: 16 www.sciencedirect.com
MJ Lerma-García, G Ramis-Ramos… - … of Chromatography a, 2009 - Elsevier
… and triterpene alcohols present in vegetable oils have been identified and determined by HPLC using UV–vis and MS detection after previous derivatization with diphenic anhydride. …
Number of citations: 18 www.sciencedirect.com
UE Wiersum, LW Jenneskens - Tetrahedron letters, 1993 - Elsevier
… In summary, the isolation of the stemomers 11 from biphenylene (1) and diphenic anhydride (2) under FVT conditions, provides good evidence for the in situ generation of ar-indacene (8…
Number of citations: 28 www.sciencedirect.com
H Adkins, EF Steinbring, E Pickering - Journal of the American …, 1924 - ACS Publications
… the idea that diphenic anhydride should behave similarly to … the resorcinol condenses with diphenic anhydride to form a … condensation product of diphenic anhydride and resorcinol is …
Number of citations: 8 pubs.acs.org

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